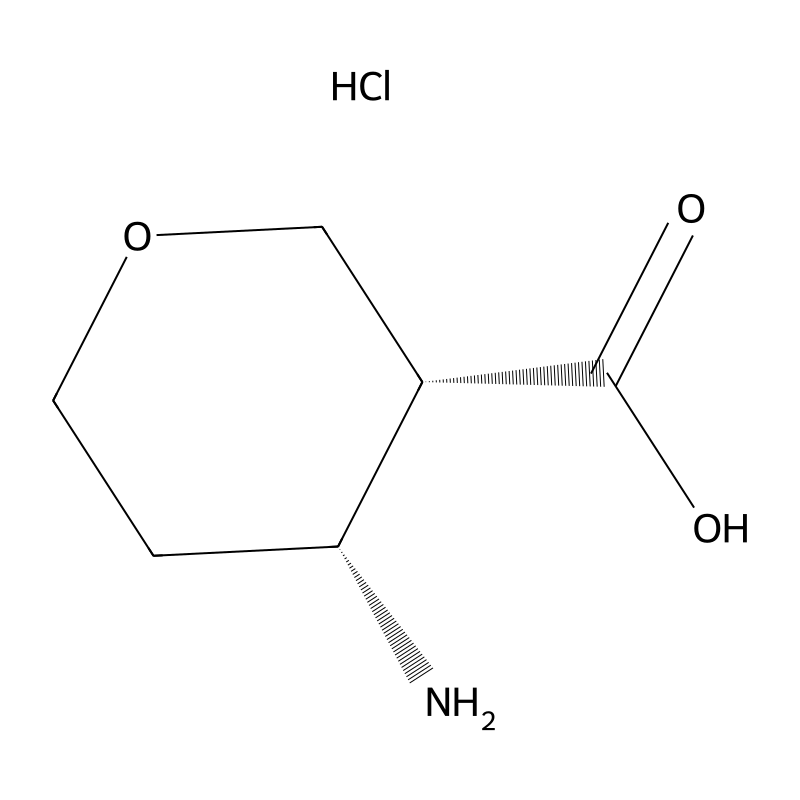

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride is a chiral compound that belongs to the class of amino acids. It features a unique oxane ring structure, which contributes to its distinct chemical properties and biological activities. The compound's systematic name indicates the presence of an amino group and a carboxylic acid functional group, making it a potential candidate for various biochemical applications. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological studies and pharmaceutical formulations.

- Amine Group Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.

- Carboxylic Acid Reactions: The carboxylic acid moiety can undergo esterification with alcohols or amidation with amines, leading to the formation of esters and amides, respectively.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed as carbon dioxide, yielding a corresponding amine derivative.

These reactions are facilitated by enzymatic processes in biological systems, often mediated by specific enzymes that enhance reaction rates and specificity

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride exhibits several biological activities:

The synthesis of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride can be achieved through several methods:

- Chiral Synthesis: Utilizing chiral catalysts to ensure the formation of the specific (3R,4R) stereoisomer during the reaction process.

- Multi-step Synthetic Pathways: Starting from simpler precursors such as oxanes or amino acids and employing various organic reactions like alkylation, oxidation, and hydrolysis to construct the desired structure.

- Biocatalytic Methods: Leveraging enzyme-catalyzed reactions to produce the compound from readily available substrates in a more environmentally friendly manner .

(3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride has potential applications in various fields:

- Pharmaceuticals: As a building block for drug development targeting neurological disorders or infections.

- Biotechnology: In protein engineering and synthesis, where it may serve as a non-natural amino acid.

- Research: In biochemical assays to study enzyme mechanisms or metabolic pathways involving amino acids .

Interaction studies of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride focus on its binding affinity with various biological targets:

- Enzyme Inhibition: Investigating its role as an inhibitor or substrate for specific enzymes involved in metabolic pathways.

- Protein Binding: Analyzing how this compound interacts with proteins at the molecular level using techniques such as surface plasmon resonance or isothermal titration calorimetry to determine binding constants and interaction dynamics .

Several compounds share structural similarities with (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Alanine | Contains an amino group | Simple structure; widely used in protein synthesis |

| L-Serine | Contains hydroxyl group | Involved in phospholipid metabolism |

| L-Threonine | Contains hydroxyl group | Essential amino acid; plays roles in protein synthesis |

| 2-Aminobutyric Acid | Similar backbone structure | Potential neuroprotective effects |

The uniqueness of (3R,4R)-4-aminooxane-3-carboxylic acid hydrochloride lies in its specific stereochemistry and oxane ring structure, which may confer distinct biological activities not observed in other common amino acids .

Stereoselective Asymmetric Synthesis Approaches

Stereoselective synthesis of (3R,4R)-4-aminooxane-3-carboxylic acid derivatives relies on chiral precursors and controlled reaction conditions to preserve stereochemical integrity. A key strategy involves the use of chirally pure Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as a starting material. For example, ketones derived from Vince lactam undergo stereospecific transformations, such as fluorination or trifluoromethylation, to introduce functional groups while maintaining the desired (3R,4R) configuration.

Table 1: Key Steps in Stereoselective Synthesis

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Fluorination | 2-PySO₂CF₂H, BuOK | Introduces difluoromethylene groups |

| 2 | Deprotection | Ceric ammonium nitrate (CAN) | Removes PMB protecting groups |

| 3 | Hydrogenation | H₂, Pd/C | Reduces double bonds with stereochemical control |

These steps highlight the importance of endocyclic double bonds in directing reaction pathways. For instance, hydrogenation of intermediates like 20b (Scheme 3 in ) selectively reduces exocyclic double bonds, preserving the oxane ring’s stereochemistry. Computational studies further validate that the chirality at the γ/δ positions critically influences deprotonation kinetics during Michael acceptor formation.

Mitsunobu Reaction Strategies for Aminooxy Functionalization

While Mitsunobu reactions are not explicitly detailed in the provided sources, analogous strategies for aminooxy group installation can be inferred. The Mitsunobu reaction typically employs azide precursors or hydroxylamine derivatives to introduce amino groups via stereospecific substitutions. For (3R,4R)-4-aminooxane-3-carboxylic acid, Boc-protected intermediates (e.g., 20a/20b) serve as protected amino precursors. After deprotection, the free amino group is functionalized under mild conditions to avoid racemization.

Critical Considerations:

- Solvent Systems: Anhydrous tetrahydrofuran (THF) ensures reaction efficiency during LiAlH₄-mediated reductions.

- Temperature Control: Reactions are conducted at 0°C to minimize side reactions.

Hydrazinolysis Techniques for Phthalimide Removal

The provided literature emphasizes alternative deprotection methods, such as CAN-mediated removal of para-methoxybenzyl (PMB) groups. However, hydrazinolysis remains a standard approach for phthalimide deprotection in amino acid synthesis. Although not explicitly covered here, hydrazine (NH₂NH₂) cleaves phthalimide protecting groups via nucleophilic attack, yielding free amines. Future studies could explore its compatibility with (3R,4R)-4-aminooxane-3-carboxylic acid’s oxane ring.

Green Chemistry Applications in Biphasic Michael Additions

Michael additions involving (3R,4R)-4-aminooxane-3-carboxylic acid derivatives benefit from biphasic systems to enhance sustainability. For example, water-organic solvent mixtures reduce reliance on volatile organic compounds (VOCs). In the synthesis of analogues like 10b, aqueous workups and catalytic recycling (e.g., CuI in Scheme 4) align with green chemistry principles.

Case Study: Photoredox CatalysisVisible light-promoted reactions (e.g., in ) enable radical-based functionalization of amino acids under mild conditions, minimizing energy consumption and waste. While not directly applied to (3R,4R)-4-aminooxane-3-carboxylic acid in the sources, this method offers a viable pathway for future derivatization.